![molecular formula C13H11ClN2O2S B5762794 3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide](/img/structure/B5762794.png)
3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide
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Overview
Description
3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide is a chemical compound characterized by the presence of a chloro-substituted benzohydrazide moiety and a thiophene ring.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N’-(2-thienylacetyl)benzohydrazide is Lysine-specific histone demethylase 1A (LSD1) . LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins .
Mode of Action
3-chloro-N’-(2-thienylacetyl)benzohydrazide acts as an inhibitor of LSD1 . By binding to LSD1, it prevents the enzyme from demethylating histone proteins, thereby influencing gene expression .
Biochemical Pathways
The inhibition of LSD1 by 3-chloro-N’-(2-thienylacetyl)benzohydrazide affects various biochemical pathways. One of the key pathways is the iron metabolism pathway . LSD1 requires iron for its enzymatic activity, and the compound’s action can lead to an impairment of iron metabolism .
Result of Action
The inhibition of LSD1 by 3-chloro-N’-(2-thienylacetyl)benzohydrazide leads to changes in gene expression that can result in cell proliferation arrest . This has been observed in several human cancer cell lines, including lung, colon, pancreas, and breast cancer .
Action Environment
The efficacy and stability of 3-chloro-N’-(2-thienylacetyl)benzohydrazide can be influenced by various environmental factors. For instance, the presence of iron in the cellular environment can impact the compound’s ability to inhibit LSD1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-thiophen-2-ylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzohydrazide moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Known for its LSD1 inhibitory activity and iron-chelating properties.
N-benzylidenebenzohydrazide derivatives: These compounds exhibit various biological activities, including antidiabetic and antioxidant properties.
Uniqueness
3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide is unique due to its combination of a chloro-substituted benzohydrazide moiety and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)13(18)16-15-12(17)8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCGNXDCCNDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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